

Spectroscopic Analysis of 2-Chlorobutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorobutane

Cat. No.: B7769336

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-chlorobutane**, a key alkyl halide intermediate in various chemical syntheses. The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the identification, characterization, and quality control of **2-chlorobutane**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **2-chlorobutane** exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Data Presentation

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity
~2880-3080	C-H stretch (sp ³)	Strong
~1300-1500	C-H bend	Medium
~580-780	C-Cl stretch	Medium-Strong

Table 1: Summary of key IR absorption bands for **2-Chlorobutane**.[\[1\]](#)

The region from approximately 400 to 1500 cm^{-1} is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum.[\[1\]](#)

Experimental Protocol

Sample Preparation: For liquid samples like **2-chlorobutane**, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) that are transparent to IR radiation.[\[1\]](#) Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where the liquid sample is brought into direct contact with a high-refractive-index crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used to acquire the spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum of the sample. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are essential for the structural elucidation of **2-chlorobutane**.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2-chlorobutane** shows four distinct signals, corresponding to the four chemically non-equivalent sets of protons in the molecule.[\[2\]](#) The integration of these signals reveals the relative number of protons in each set, which is 3:1:2:3.[\[2\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.0	Triplet	3H	-CH ₂ CH ₃
~1.5	Doublet	3H	-CH(Cl)CH ₃
~1.7	Multiplet	2H	-CH ₂ CH ₃
~4.0	Multiplet	1H	-CH(Cl)CH ₃

Table 2: ^1H NMR spectroscopic data for **2-Chlorobutane**.[\[2\]](#)

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of **2-chlorobutane** displays four signals, confirming the presence of four unique carbon environments.[\[3\]](#) The chemical shifts are influenced by the electronegativity of the chlorine atom, with the carbon atom directly bonded to it appearing most downfield.[\[3\]](#)

Chemical Shift (δ , ppm)	Assignment
~11	-CH ₂ CH ₃
~25	-CH(Cl)CH ₃
~34	-CH ₂ CH ₃
~60	-CH(Cl)CH ₃

Table 3: ^{13}C NMR spectroscopic data for **2-Chlorobutane**.[\[3\]](#)

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

Experimental Protocol

Sample Preparation: A small amount of **2-chlorobutane** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube.[\[2\]](#)[\[3\]](#) A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0.00 ppm.[\[2\]](#)[\[3\]](#)

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe. For ^1H NMR, a standard one-pulse experiment is typically performed. For ^{13}C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon. The data is then Fourier-transformed to obtain the frequency-domain spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Data Presentation

The mass spectrum of **2-chlorobutane** shows a molecular ion peak $[\text{M}]^+$ and a characteristic $[\text{M}+2]^+$ peak due to the presence of the two stable isotopes of chlorine, ^{35}Cl and ^{37}Cl , in an approximate natural abundance ratio of 3:1.[\[4\]](#)

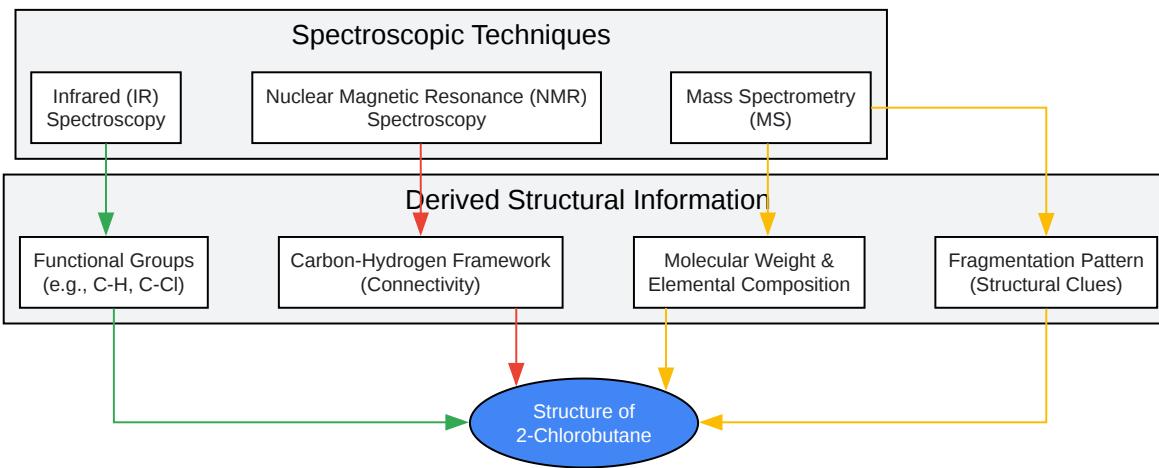
m/z	Ion	Relative Abundance	Significance
94	$[\text{C}_4\text{H}_9^{37}\text{Cl}]^+$	~33% of m/z 92	$[\text{M}+2]^+$ peak
92	$[\text{C}_4\text{H}_9^{35}\text{Cl}]^+$	~100% of M^+	Molecular Ion Peak
65	$[\text{CH}_3\text{CH}^{37}\text{Cl}]^+$	~33% of m/z 63	Isotopic fragment
63	$[\text{CH}_3\text{CH}^{35}\text{Cl}]^+$	Prominent	Fragmentation
57	$[\text{C}_4\text{H}_9]^+$	100% (Base Peak)	Loss of Cl radical

Table 4: Key ions in the mass spectrum of **2-Chlorobutane**.[\[4\]](#)[\[5\]](#)

The base peak at m/z 57 corresponds to the secondary butyl carbocation, formed by the loss of the chlorine radical.^[4] This fragmentation is favored due to the relative stability of the secondary carbocation.

Experimental Protocol

Sample Introduction: For a volatile liquid like **2-chlorobutane**, the sample is typically introduced into the mass spectrometer via a heated inlet system or by direct injection into the ion source.


Ionization: Electron Ionization (EI) is a common method used. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (the molecular ion).

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other sensitive detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical flow of information obtained from the different spectroscopic techniques for the structural elucidation of **2-chlorobutane**.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis for **2-Chlorobutane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C₄H₉Cl CH₃CHClCH₂CH₃ infrared spectrum of 2-chlorobutane prominent wavenumbers cm⁻¹ detecting functional groups present finger print for identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C₄H₉Cl CH₃CHClCH₂CH₃ 2-chlorobutane low high resolution ¹H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride ¹-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C₄H₉Cl CH₃CHClCH₂CH₃ C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of ¹³C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C4H9Cl CH₃CHClCH₂CH₃ mass spectrum of 2-chlorobutane fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. brainly.com [brainly.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chlorobutane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769336#spectroscopic-data-of-2-chlorobutane-ir-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com